molecular formula C20H19N3O4S B12179511 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Katalognummer: B12179511
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: VWOGUBAOKICCJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring and a naphthalenyl-substituted pyridazinone moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxidotetrahydrothiophene ring, followed by the introduction of the naphthalenyl-substituted pyridazinone moiety. Key steps may include:

    Cyclization Reactions: Formation of the tetrahydrothiophene ring through cyclization of appropriate precursors.

    Oxidation: Introduction of the dioxidotetrahydrothiophene functionality via oxidation reactions.

    Coupling Reactions: Coupling of the naphthalenyl group to the pyridazinone core using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener chemistry approaches to reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The naphthalenyl and pyridazinone moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce various alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide may serve as a probe to study enzyme interactions and metabolic pathways.

Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. Its structural features suggest it could be a candidate for drug design and discovery.

Industry: In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The dioxidotetrahydrothiophene ring and naphthalenyl-pyridazinone moiety may bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it a potential candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound stands out due to its unique combination of a dioxidotetrahydrothiophene ring and a naphthalenyl-pyridazinone moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C20H19N3O4S

Molekulargewicht

397.4 g/mol

IUPAC-Name

N-(1,1-dioxothiolan-3-yl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C20H19N3O4S/c24-19(21-15-10-11-28(26,27)13-15)12-23-20(25)9-8-18(22-23)17-7-3-5-14-4-1-2-6-16(14)17/h1-9,15H,10-13H2,(H,21,24)

InChI-Schlüssel

VWOGUBAOKICCJZ-UHFFFAOYSA-N

Kanonische SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.